molecular formula C14H15N3O B14639139 2-(2-Methylanilino)benzohydrazide CAS No. 53970-34-6

2-(2-Methylanilino)benzohydrazide

Cat. No.: B14639139
CAS No.: 53970-34-6
M. Wt: 241.29 g/mol
InChI Key: DYGIGSGIHDVRCR-UHFFFAOYSA-N
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Description

2-(2-Methylanilino)benzohydrazide is a benzohydrazide derivative featuring a 2-methylphenylamino (-NH-C₆H₄-CH₃) substituent at the 2-position of the benzohydrazide core. The benzohydrazide scaffold is highly versatile, allowing for structural modifications that modulate electronic, steric, and solubility properties. The 2-methylanilino group introduces a secondary amine and a methyl-substituted aromatic ring, which may influence hydrogen bonding, π-π interactions, and steric effects in biological systems.

Properties

CAS No.

53970-34-6

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(2-methylanilino)benzohydrazide

InChI

InChI=1S/C14H15N3O/c1-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14(18)17-15/h2-9,16H,15H2,1H3,(H,17,18)

InChI Key

DYGIGSGIHDVRCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylanilino)benzohydrazide typically involves the reaction of 2-methylaniline with benzohydrazide. One common method is the condensation reaction between 2-methylaniline and benzohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of 2-(2-Methylanilino)benzohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and mechanochemical methods can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylanilino)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(2-Methylanilino)benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzohydrazide derivatives are highly dependent on substituents. Below is a detailed comparison of 2-(2-Methylanilino)benzohydrazide with structurally related compounds:

Substituent-Driven Bioactivity

Compound Substituents Biological Activity Key Findings Reference
2-(2-Methylanilino)benzohydrazide 2-methylphenylamino Hypothetical Potential applications inferred from analogs: enzyme inhibition, CNS activity. Methyl group may enhance steric hindrance and lipophilicity. N/A
2-(Ethylsulfanyl)benzohydrazide derivatives Ethylsulfanyl, arylidene Antioxidant, gastroprotective Ethylsulfanyl group enhances radical scavenging. Derivatives showed ulcer inhibition (85–92% at 50 mg/kg) in rat models.
2-(Benzamido)benzohydrazide derivatives Benzamido, substituted benzylidene AChE/BChE inhibition Compound 10 exhibited IC₅₀ = 0.87 µM (AChE) and 1.02 µM (BChE). Low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells).
(E)-2-((2,3-Dimethylphenyl)amino)-N’-furfurylidene benzohydrazide 2,3-dimethylphenylamino, furfurylidene Structural characterization X-ray studies revealed planar geometry. Furyl group contributes to π-stacking; additional methyl increases steric bulk.
4-Chloro-N’-(pyridin-2-ylmethylene)benzohydrazide (CPB) 4-chloro, pyridylmethylene Anticancer Demonstrated cytotoxicity (IC₅₀ = 0.0316 µM in lung adenocarcinoma) and strong BSA binding via fluorescence quenching.
2-((7-Chloroquinolin-4-yl)amino)benzohydrazide Schiff bases Quinoline, chloro Eg5 inhibition Quinoline moiety enhanced binding to Eg5 (kinesin motor protein). IC₅₀ values ranged 0.12–1.34 µM.
4-(2-(Dimethylamino)ethoxy)benzohydrazide derivatives Dimethylaminoethoxy Antiamoebic Hybrids showed IC₅₀ = 0.05–0.29 µM against Entamoeba histolytica. The dimethylamino group improved membrane permeability.

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., 2-methylanilino): The methyl group increases lipophilicity (logP) and may improve blood-brain barrier penetration. The aromatic amine enables hydrogen bonding and cation-π interactions.
  • Electron-Withdrawing Groups (e.g., chloro, nitro): Enhance cytotoxicity (e.g., CPB ) but may reduce solubility.
  • Heterocyclic Moieties (e.g., quinoline, furan): Improve target specificity via planar stacking (Eg5 inhibitors ) or metal coordination (transition metal complexes ).

Contradictions and Limitations

  • Antioxidant vs. Cytotoxic Effects: Ethylsulfanyl derivatives are non-toxic antioxidants, whereas chloro-substituted analogs prioritize cytotoxicity.
  • Steric vs. Electronic Effects: The 2,3-dimethylphenylamino group may reduce reactivity compared to 2-methylanilino due to increased steric hindrance.

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